3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride
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Overview
Description
3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride is an organic compound that features an adamantane structure, which is a diamondoid hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride typically involves the reaction of adamantane derivatives with appropriate amines and alcohols. One common method involves the reaction of 1-adamantylamine with 3-chloropropanol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various adamantane derivatives, such as adamantanone, adamantane carboxylic acid, and substituted adamantane compounds .
Scientific Research Applications
3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological processes, including neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: This compound shares a similar structure but lacks the adamantane moiety.
1-Adamantanamine: Another adamantane derivative with different functional groups.
3-(1-Adamantyl)propan-1-ol: Similar structure but without the amino group
Uniqueness
3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride is unique due to its combination of the adamantane structure with an amino alcohol functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-[1-adamantyl(methyl)amino]propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO.ClH/c1-15(3-2-4-16)14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,16H,2-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEBDRLQOUNCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C12CC3CC(C1)CC(C3)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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